molecular formula C23H27F3N2O2 B4965788 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

Cat. No. B4965788
M. Wt: 420.5 g/mol
InChI Key: VRIUJJRNZJTNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the regulation of immune response and inflammation. DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

Mechanism of Action

DF-MPJC selectively inhibits PKCθ, which is involved in the activation of T-cells and cytokine production. By inhibiting PKCθ, DF-MPJC reduces the activation of T-cells and the production of pro-inflammatory cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. DF-MPJC has been well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

DF-MPJC has several advantages as a research tool, including its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other PKC isoforms. However, DF-MPJC has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For research on DF-MPJC include clinical trials to evaluate its safety and efficacy in autoimmune diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DF-MPJC and to optimize its formulation for clinical use.

Synthesis Methods

DF-MPJC can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by the final coupling reaction to obtain DF-MPJC. The synthesis has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory effects by selectively inhibiting PKCθ, which is involved in the activation of T-cells and cytokine production. DF-MPJC has been tested in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and has shown promising results in reducing disease severity and progression.

properties

IUPAC Name

3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O2/c24-20-6-1-18(2-7-20)15-27-22(29)10-5-17-11-13-28(14-12-17)16-19-3-8-21(9-4-19)30-23(25)26/h1-4,6-9,17,23H,5,10-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUJJRNZJTNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.